2-(Bromomethyl)naphthalene-7-acetonitrile
Description
Properties
Molecular Formula |
C13H10BrN |
|---|---|
Molecular Weight |
260.13 g/mol |
IUPAC Name |
2-[7-(bromomethyl)naphthalen-2-yl]acetonitrile |
InChI |
InChI=1S/C13H10BrN/c14-9-11-2-4-12-3-1-10(5-6-15)7-13(12)8-11/h1-4,7-8H,5,9H2 |
InChI Key |
JXGXDPDKGGGGDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)CBr)CC#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromomethyl Naphthalene 7 Acetonitrile
Synthesis from Pre-functionalized Naphthalene (B1677914) Derivatives
A highly convergent approach begins with a naphthalene core that already possesses functional groups at the 2 and 7 positions.
A prime example is the use of 2,7-dimethylnaphthalene (B47183) . This commercially available starting material can be readily converted to 2,7-bis(bromomethyl)naphthalene (B1600061) through benzylic dibromination using N-bromosuccinimide (NBS) and a radical initiator. nih.govbiosynth.com The challenge then lies in the selective mono-cyanation of one of the two equivalent bromomethyl groups.
Statistically, reacting 2,7-bis(bromomethyl)naphthalene with one equivalent of a cyanide salt would be expected to yield a mixture of the desired mono-cyanated product, the di-cyanated byproduct, and unreacted starting material. The separation of these products can be challenging. However, by carefully controlling the stoichiometry of the cyanide reagent and the reaction conditions (e.g., low temperature, slow addition), the formation of the mono-substituted product can be favored.
| Starting Material | Reagent (1 eq.) | Solvent | Expected Products |
| 2,7-Bis(bromomethyl)naphthalene | NaCN or KCN | DMF or DMSO | 2-(Bromomethyl)naphthalene-7-acetonitrile, 2,7-bis(cyanomethyl)naphthalene, unreacted starting material |
Another pre-functionalized starting material is 2,7-dihydroxynaphthalene . evitachem.comchemicalbook.com This can be a precursor to other 2,7-disubstituted naphthalenes, although the conversion to the target molecule would require multiple steps, including the conversion of the hydroxyl groups to other functionalities.
Stepwise Introduction and Manipulation of Bromomethyl and Acetonitrile (B52724) Groups
A linear synthesis involves the sequential introduction and modification of the functional groups on the naphthalene core. This approach can offer better control over the final product's structure and avoid the statistical mixtures associated with the functionalization of symmetrical precursors.
One potential, though not explicitly documented, stepwise route could commence with 2-methylnaphthalene (B46627) . nih.gov The synthesis could proceed as follows:
Introduction of a second functional group handle at the 7-position: This could involve a Friedel-Crafts acylation or a similar electrophilic substitution, followed by further transformations. However, achieving high regioselectivity at the 7-position of 2-methylnaphthalene can be challenging.
A more controlled approach might start with a precursor where the 7-position is already functionalized. For example, starting with a compound like 7-methylnaphthalen-2-ol . mpg.de The hydroxyl group could be protected, followed by functionalization of the methyl group.
Alternatively, a route could involve the synthesis of 2-methyl-7-(cyanomethyl)naphthalene . This intermediate could then undergo benzylic bromination of the remaining methyl group using NBS to yield the final product. The synthesis of 2-methyl-7-(cyanomethyl)naphthalene itself would require a multi-step process, potentially starting from 2,7-dimethylnaphthalene and involving a selective oxidation and subsequent cyanation of one methyl group.
A hypothetical stepwise synthesis is outlined below:
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | 2,7-Dimethylnaphthalene | Selective oxidation | 7-Methylnaphthalene-2-carbaldehyde |
| 2 | 7-Methylnaphthalene-2-carbaldehyde | Reduction | (7-Methylnaphthalen-2-yl)methanol |
| 3 | (7-Methylnaphthalen-2-yl)methanol | Chlorination/Bromination | 2-(Halomethyl)-7-methylnaphthalene |
| 4 | 2-(Halomethyl)-7-methylnaphthalene | Cyanation (e.g., with NaCN) | 2-Methylnaphthalene-7-acetonitrile |
| 5 | 2-Methylnaphthalene-7-acetonitrile | Benzylic Bromination (NBS) | This compound |
This stepwise approach, while potentially longer, offers a higher degree of control and avoids the formation of difficult-to-separate product mixtures.
Advanced Synthetic Techniques and Process Considerations
Photoreaction and Radical Initiated Bromination Procedures
The conversion of the precursor, 2-methylnaphthalene-7-acetonitrile, to 2-(bromomethyl)naphthalene-7-acetonitrile is achieved through selective benzylic bromination. This transformation targets the hydrogen atoms of the methyl group, which are susceptible to radical abstraction, leading to the formation of a stable benzylic radical. Free-radical bromination is the most effective method for this purpose, typically employing N-Bromosuccinimide (NBS) as the bromine source to maintain a low concentration of molecular bromine and suppress undesired aromatic ring bromination.
The initiation of the radical chain reaction can be accomplished through two primary methods: thermal initiation using a radical initiator or photochemical initiation.
Radical-Initiated Bromination: In this procedure, a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) is added to the reaction mixture. nih.gov Upon heating, the initiator decomposes, generating radicals that abstract a hydrogen atom from the methyl group of the naphthalene substrate. This creates a naphthalene-stabilized benzylic radical, which then reacts with NBS to form the desired this compound and a succinimidyl radical, propagating the chain reaction. The reaction is typically carried out in an inert solvent, such as carbon tetrachloride (CCl₄). nih.gov
Photoreaction-Initiated Bromination: Alternatively, the reaction can be initiated using light, often in the UV spectrum. googleapis.com Photons provide the energy to cleave the N-Br bond in NBS or a trace amount of Br₂, generating the initial bromine radicals required to start the chain reaction. This method can often be performed at lower temperatures than thermal initiation, potentially offering higher selectivity and minimizing side reactions. A patent has described the use of photoirradiation in a flow photochemical reactor for the synthesis of related compounds like 2-(bromomethyl)naphthalene (B188764) from 2-methylnaphthalene (B46627). googleapis.com
A known challenge in the bromination of some 2-substituted naphthalenes is the potential for competing electrophilic substitution on the aromatic ring, which can lead to impurities like 1-bromo-2-methylnaphthalene. googleapis.com However, the use of NBS under radical conditions is specifically designed to favor side-chain substitution over ring substitution.
Table 1: Reagents and Conditions for Radical Initiated Benzylic Bromination
| Parameter | Description | Example from Literature (for related compounds) | Citation |
|---|---|---|---|
| Substrate | 2-methylnaphthalene-7-acetonitrile | 2-methylnaphthalene | nih.gov |
| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (1 equivalent) | nih.gov |
| Initiator | Benzoyl peroxide or AIBN (thermal); UV light (photochemical) | Benzoyl peroxide (0.01 equivalents) | nih.gov |
| Solvent | Carbon tetrachloride (CCl₄), acetonitrile (B52724) | Carbon tetrachloride (CCl₄) | nih.gov |
| Conditions | Reflux temperature for thermal initiation; Ambient or controlled temperature for photochemical initiation. | Heated to reflux. | nih.gov |
Flow Synthesis Reactor Applications for Enhanced Production
For the synthesis of this compound, particularly on a larger scale, flow synthesis offers significant advantages over traditional batch processing. Flow chemistry involves continuously pumping reagents through a network of tubes or microreactors, where the reaction occurs. This approach provides superior control over reaction parameters, leading to enhanced safety, efficiency, and product consistency.
The application of flow reactors is especially beneficial for potentially hazardous reactions like brominations. A key advantage is the ability to generate and consume hazardous reagents like molecular bromine in situ. For example, a stream of an oxidant (like NaOCl) can be mixed with a bromide source (like HBr) to produce bromine, which is immediately introduced to the substrate stream in a reactor. mdpi.com This minimizes the inventory of toxic and reactive bromine, drastically improving the process safety. mdpi.com
A patent specifically outlines a method for the continuous production of 2-(halogenated methyl)naphthalene using a flow photochemical reactor. googleapis.com In such a setup, a solution of the starting material (e.g., 2-methylnaphthalene), a halogenating agent like NBS, and a solvent are continuously fed through a tube reactor equipped with a light source. googleapis.com The residence time in the reactor, which is the time the reaction mixture is exposed to the reaction conditions, can be precisely controlled, typically ranging from a few minutes to a couple of hours. googleapis.com This precise control over irradiation time and temperature minimizes the formation of byproducts and can lead to higher selectivity and yield compared to batch methods. googleapis.commdpi.com
Table 2: Comparison of Batch vs. Flow Synthesis for Benzylic Bromination
| Feature | Batch Synthesis | Flow Synthesis | Citation |
|---|---|---|---|
| Safety | Large quantities of hazardous reagents are present in the reaction vessel. | Small quantities of reagents are present at any given time; in-situ generation of hazardous materials is possible. | mdpi.com |
| Heat Transfer | Inefficient, leading to potential hot spots and side reactions, especially on a large scale. | High surface-area-to-volume ratio allows for efficient and rapid heat exchange. | mdpi.com |
| Process Control | Difficult to precisely control reaction time and maintain uniform temperature. | Precise control over residence time, temperature, and mixing. | googleapis.com |
| Scalability | Scaling up can be complex and may require significant process redesign. | Scalability is achieved by running the system for longer periods ("scaling out") or using larger reactors. | mdpi.com |
| Selectivity | Risk of over-reaction or side-product formation due to non-uniform conditions. | Improved selectivity due to uniform conditions and precise control of residence time. | googleapis.com |
Transition Metal-Free Synthetic Methodologies
The primary synthetic route to this compound from its corresponding methyl precursor is inherently a transition-metal-free process. This is a significant advantage in the synthesis of compounds, particularly those intended as intermediates for pharmaceuticals, as it eliminates the risk of contamination by toxic heavy metals and avoids costly purification steps to remove them.
The key transformation, benzylic bromination using N-Bromosuccinimide and a radical initiator (AIBN or benzoyl peroxide), relies on a free-radical chain mechanism that does not require a metal catalyst. nih.gov
Furthermore, the synthesis of the precursor, 2-methylnaphthalene-7-acetonitrile, can also be readily achieved using transition-metal-free methods. A common route would involve the bromination of one of the methyl groups of commercially available 2,7-dimethylnaphthalene (B47183), followed by a nucleophilic substitution with a cyanide salt. The cyanation step, typically performed with potassium cyanide (KCN) or sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), is a classic Sₙ2 reaction and does not necessitate a transition metal catalyst. nih.govjustia.com
Therefore, the entire synthetic sequence from a simple, commercially available starting material like 2,7-dimethylnaphthalene can be designed to completely avoid the use of transition metals.
Scalable Production Principles in Organic Synthesis
The principles of scalable production focus on developing a synthetic process that is safe, efficient, robust, and economically viable when transferred from a laboratory setting to an industrial scale. For the synthesis of this compound, several key principles are critical.
Process Intensification with Flow Chemistry : As detailed in section 2.3.2, transitioning from batch to continuous flow manufacturing is a core principle for modern scalable synthesis. mdpi.com The use of flow reactors for the bromination step enhances safety by minimizing the volume of hazardous materials and improves control over the reaction, leading to a more consistent and higher-purity product. googleapis.com
Purification and Isolation : Developing a robust and scalable purification method is essential. For crystalline solids like many naphthalene derivatives, crystallization is the preferred method for isolation and purification on a large scale. nih.gov It is highly efficient at removing impurities and can be readily implemented in a manufacturing environment. Patents related to the production of high-purity 2-naphthylacetonitrile (B189437) highlight the importance of the final purification steps to achieve materials suitable for further use. justia.com
Process Analytical Technology (PAT) : Implementing real-time monitoring of the reaction using techniques like GC/MS or spectroscopic methods allows for precise control over the reaction progress. nih.gov This ensures the reaction is stopped at the optimal point to maximize yield and minimize the formation of impurities, which is crucial for the efficiency of a large-scale process.
By integrating these principles, the synthesis of this compound can be optimized to create a scalable and commercially viable manufacturing process.
Reactivity Profiles of the Bromomethyl Moiety
The bromomethyl group at the 2-position of the naphthalene ring is a primary benzylic halide. This structural feature dictates its reactivity, making it susceptible to a range of transformations, primarily nucleophilic substitution, elimination, and radical-mediated reactions.
Nucleophilic Substitution Reactions (SN1, SN2)
The carbon-bromine bond in the bromomethyl group is polarized, with the carbon atom being electrophilic and thus a target for nucleophiles. Depending on the reaction conditions and the nature of the nucleophile, the substitution can proceed through either an SN1 or SN2 mechanism.
SN2 Reactions: Given that this compound is a primary benzylic halide, it is highly prone to undergo SN2 reactions. researchgate.net This mechanism involves a backside attack by the nucleophile, leading to a concerted bond-forming and bond-breaking process. researchgate.net The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Strong, sterically unhindered nucleophiles and polar aprotic solvents favor the SN2 pathway. For instance, the reaction of 2-(bromomethyl)naphthalene with various nucleophiles proceeds efficiently via an SN2 mechanism. researchgate.net
A variety of nucleophiles can be employed to displace the bromide, leading to a diverse array of derivatives. For example, reaction with hydroxide (B78521) ions would yield 2-(hydroxymethyl)naphthalene-7-acetonitrile, while alkoxides would produce the corresponding ethers. Amines can also act as nucleophiles to form 2-(aminomethyl)naphthalene-7-acetonitrile derivatives. The use of cyanide as a nucleophile, while possible, would lead to the formation of a dinitrile compound.
Table 1: Representative SN2 Reactions of Benzylic Bromides
| Nucleophile | Product Functional Group |
| Hydroxide (OH⁻) | Alcohol |
| Alkoxide (RO⁻) | Ether |
| Cyanide (CN⁻) | Nitrile |
| Azide (N₃⁻) | Azide |
| Thiolate (RS⁻) | Thioether |
| Amine (RNH₂) | Amine |
SN1 Reactions: While less common for primary halides, the benzylic position of the bromomethyl group can stabilize a carbocation intermediate through resonance with the naphthalene ring system. This stabilization could allow for an SN1-type reaction under specific conditions, such as in the presence of a weak nucleophile and a polar protic solvent, or with Lewis acid catalysis. However, due to the primary nature of the halide, SN2 reactions are generally the predominant pathway for nucleophilic substitution.
Elimination Reactions
Under the influence of a strong, sterically hindered base, this compound can undergo an elimination reaction, specifically an E2 elimination. masterorganicchemistry.com In this process, the base abstracts a proton from the methyl group, and the bromide ion is simultaneously eliminated, leading to the formation of a double bond. This would result in the formation of 2-vinylnaphthalene-7-acetonitrile. The E2 mechanism is a concerted process and is favored by high concentrations of a strong, non-nucleophilic base and high temperatures. masterorganicchemistry.comlibretexts.org Competition between substitution (SN2) and elimination (E2) is a common phenomenon, and the reaction conditions can be tuned to favor one pathway over the other. masterorganicchemistry.com For primary halides, substitution is often the major pathway unless a bulky base is used. missouri.edu
Radical Mediated Reactions
The benzylic C-H bonds of the methyl group precursor to this compound are susceptible to radical halogenation. The synthesis of the title compound itself likely proceeds via a radical-mediated benzylic bromination of 2-methylnaphthalene-7-acetonitrile, often using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light. google.com The stability of the resulting benzylic radical, due to resonance with the naphthalene ring, facilitates this reaction.
Further radical-mediated reactions of the bromomethyl group are also possible. For example, it can participate in coupling reactions or be reduced to a methyl group under radical conditions.
Reactivity Profiles of the Acetonitrile Group
The acetonitrile group (-CH₂CN) at the 7-position of the naphthalene ring offers another site for chemical modification. Its reactivity is centered around the electrophilic carbon of the nitrile and the acidity of the alpha-protons.
Nucleophilic Addition Reactions to the Nitrile
The carbon-nitrogen triple bond of the nitrile group is polarized, making the carbon atom electrophilic. This allows for nucleophilic addition reactions, which can lead to a variety of functional groups.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. core.ac.uk Acid-catalyzed hydrolysis typically involves heating with a strong acid like hydrochloric acid, which protonates the nitrogen, making the carbon more susceptible to attack by water. core.ac.uk Base-catalyzed hydrolysis, using a reagent like sodium hydroxide, proceeds through the direct attack of the hydroxide ion on the nitrile carbon. core.ac.uk The initial product of hydrolysis is an amide, which can be isolated under milder conditions or further hydrolyzed to the carboxylic acid with more vigorous heating. core.ac.uk This would yield 2-(bromomethyl)naphthalene-7-carboxylic acid or its corresponding amide.
Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, which would yield 2-(2-aminoethyl)-7-(bromomethyl)naphthalene. libretexts.orgmasterorganicchemistry.com The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. chemistrysteps.com
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after an aqueous workup. This provides a route to synthesize more complex carbon skeletons.
Reactions Involving the Alpha-Proton (e.g., alkylation, condensation)
The protons on the carbon adjacent to the nitrile group (the alpha-protons) are acidic due to the electron-withdrawing nature of the cyano group and the resonance stabilization of the resulting carbanion. This acidity allows for a range of reactions involving the deprotonation of this position.
Alkylation: The alpha-carbanion, generated by treating this compound with a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA), can act as a nucleophile. This nucleophile can then react with alkyl halides in an SN2 reaction to introduce an alkyl group at the alpha-position. google.com This provides a powerful method for carbon-carbon bond formation.
Condensation Reactions: The alpha-carbanion can also participate in condensation reactions with carbonyl compounds. For example, it can undergo a Knoevenagel-type condensation with aldehydes or ketones. This reaction involves the nucleophilic attack of the carbanion on the carbonyl carbon, followed by dehydration to yield an α,β-unsaturated nitrile. nih.gov This offers a pathway to extend the carbon chain and introduce new functional groups.
Table 2: Summary of Key Reactions of the Acetonitrile Group
| Reaction Type | Reagent(s) | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid / Amide |
| Reduction | LiAlH₄, then H₂O | Primary Amine |
| Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | α-Alkylated Nitrile |
| Condensation | Base, Aldehyde/Ketone (R₂C=O) | α,β-Unsaturated Nitrile |
Functional Group Interconversion Pathways (e.g., hydrolysis to carboxylic acids, reduction to amines)
The two primary functional groups of this compound, the bromomethyl and the acetonitrile moieties, are amenable to a variety of interconversions, providing pathways to a range of other important chemical entities.
The nitrile group can be readily hydrolyzed to a carboxylic acid under either acidic or basic conditions. vulcanchem.comlookchem.comchemicalbook.comevitachem.comnih.gov In an acidic environment, the reaction is typically initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. lookchem.comnih.gov A subsequent series of proton transfers and tautomerization leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 2-(bromomethyl)naphthalen-7-ylacetic acid. lookchem.comnih.gov
Conversely, base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the electrophilic nitrile carbon. vulcanchem.comnih.gov This process also proceeds through an amide intermediate to ultimately yield the carboxylate salt, which upon acidification, provides the carboxylic acid. chemicalbook.comnih.gov
The nitrile group is also susceptible to reduction to a primary amine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The reduction of nitriles to amines is a fundamental transformation in organic synthesis, providing a route to valuable building blocks.
The bromomethyl group, being a benzylic halide, is highly reactive towards nucleophilic substitution. For instance, it can be converted to other functional groups such as alcohols, ethers, and azides. lookchem.comchemicalbook.com This reactivity is a cornerstone of its utility in synthetic chemistry.
Intermolecular and Intramolecular Coupling Reactions
The presence of both a reactive halide and a potential nucleophilic center (after deprotonation of the acetonitrile group) within the same molecule opens up possibilities for both intermolecular and intramolecular coupling reactions.
Intermolecularly, this compound can participate in various coupling reactions. For example, the bromomethyl group can undergo coupling with organometallic reagents in reactions such as Suzuki or Stille couplings, although this is less common for benzylic halides compared to aryl halides. More characteristically, it can be used to alkylate a wide range of nucleophiles in a straightforward manner.
Intramolecularly, under basic conditions, deprotonation of the carbon alpha to the nitrile group would generate a carbanion. This nucleophile could then potentially displace the bromide on the same molecule to form a cyclized product. The feasibility of such a reaction would depend on the ring strain of the resulting cyclic system.
Furthermore, dehalogenative homocoupling of the bromomethyl group can occur, particularly on metal surfaces, leading to the formation of a dimer. cymitquimica.com This type of reaction for a related compound, 2,3-bis(bromomethyl)naphthalene, has been shown to produce a poly(o-naphthylene vinylidene) polymer. cymitquimica.com
Mechanistic Investigations of Complex Transformations (e.g., Cloke-Wilson rearrangement promotion)
While no specific studies on complex transformations involving this compound have been reported, the related compound 2-(bromomethyl)naphthalene is known to promote the organocatalytic Cloke-Wilson rearrangement. This rearrangement typically involves the conversion of doubly activated cyclopropanes into 2,3-dihydrofurans. The reaction is believed to proceed through a carbocation-initiated tandem ring-opening/cyclization mechanism. The role of 2-(bromomethyl)naphthalene in this process is to act as a carbocation initiator under neutral conditions, thus avoiding the use of metals, acids, or bases. It is plausible that this compound could also facilitate similar transformations, although the electronic effect of the acetonitrile group on the naphthalene ring might influence its efficacy as a promoter.
Stereochemical Implications in Reaction Design
The stereochemical outcomes of reactions involving this compound would be a critical consideration in synthetic design, particularly in the synthesis of chiral molecules.
For instance, in nucleophilic substitution reactions at the benzylic carbon of the bromomethyl group, an Sₙ2 mechanism would lead to an inversion of stereochemistry if the starting material were chiral at that position. Conversely, an Sₙ1 mechanism, proceeding through a planar carbocation intermediate, would result in a racemic mixture.
In the context of the Cloke-Wilson rearrangement, stereoselective sequential reactions have been developed to synthesize trans-β,γ-disubstituted γ-butyrolactones with excellent diastereoselectivities. googleapis.com If this compound were to be used in reactions where new stereocenters are formed, the inherent chirality of the molecule (if resolved) or the potential for diastereoselective reactions would be of significant interest.
Derivatization and Functionalization Strategies Utilizing 2 Bromomethyl Naphthalene 7 Acetonitrile
Construction of Advanced Naphthalene (B1677914) Frameworks
The naphthalene core of 2-(bromomethyl)naphthalene-7-acetonitrile serves as a robust platform for the construction of more complex, extended aromatic systems. The inherent reactivity of the bromomethyl and acetonitrile (B52724) functionalities allows for their transformation into various other groups, which can then participate in cyclization and annulation reactions to build larger polycyclic aromatic hydrocarbons (PAHs) or functionalized naphthalene-based systems.
For instance, the bromomethyl group can be converted to a phosphonium (B103445) salt, which can then undergo a Wittig reaction with an appropriate aldehyde to form a vinyl-substituted naphthalene. The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid, which can then be used in intramolecular Friedel-Crafts acylation reactions to form a new ring fused to the naphthalene core.
The synthesis of polysubstituted diethyl 2,7-naphthalenedicarboxylates has demonstrated the feasibility of building complex structures on the 2,7-disubstituted naphthalene scaffold. jlu.edu.cn Similarly, palladium-catalyzed amination reactions with 2,7-dibromonaphthalene (B1298459) have been successfully employed to create macrocycles containing the naphthalene unit. oup.comoup.com These examples highlight the potential of using this compound as a starting material for the synthesis of advanced frameworks with tailored electronic and photophysical properties.
A plausible strategy for elaborating the naphthalene framework could involve the initial conversion of the acetonitrile group to an amino or carboxyl group, followed by reactions that utilize the bromomethyl moiety for ring closure. The following table outlines a hypothetical reaction sequence for the construction of a novel heterocyclic system fused to the naphthalene core.
Table 1: Hypothetical Reaction Sequence for Framework Elaboration
| Step | Reactant | Reagents and Conditions | Intermediate/Product |
| 1 | This compound | 1. LiAlH₄, THF; 2. H₂O | 2-(Bromomethyl)-7-(2-aminoethyl)naphthalene |
| 2 | 2-(Bromomethyl)-7-(2-aminoethyl)naphthalene | Phthalic anhydride, heat | N-(2-(7-(Bromomethyl)naphthalen-2-yl)ethyl)phthalimide |
| 3 | N-(2-(7-(Bromomethyl)naphthalen-2-yl)ethyl)phthalimide | PPh₃, Toluene, reflux | Corresponding phosphonium salt |
| 4 | Corresponding phosphonium salt | Base (e.g., NaH), intramolecular Wittig reaction | A novel fused heterocyclic naphthalene derivative |
Introduction of Diverse Chemical Scaffolds via Bromine or Nitrile Reactivity
The distinct reactivity of the bromomethyl and nitrile groups allows for the selective introduction of a wide variety of chemical scaffolds at either end of the molecule. This orthogonal reactivity is a key feature that enables the synthesis of complex, multifunctional molecules.
The benzylic bromide is an excellent electrophile and readily participates in nucleophilic substitution reactions (both SN1 and SN2 mechanisms are possible, depending on the nucleophile and reaction conditions). stackexchange.comkhanacademy.org This allows for the introduction of a plethora of functional groups, including ethers, esters, amines, azides, and thiols. The reactivity of benzylic C-H bonds towards radical bromination is a well-established method for introducing such functionality. masterorganicchemistry.comlibretexts.org
The nitrile group, while less reactive than the benzylic bromide, offers a rich chemistry for transformation. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. oup.com Furthermore, it can react with organometallic reagents, such as Grignard reagents, to yield ketones after hydrolysis of the intermediate imine. The reduction of nitriles provides a straightforward route to primary amines. oup.com The catalytic reactions of arylacetonitriles with various electrophiles are also well-documented. researchgate.netrsc.orgacs.org
The following table summarizes some of the potential transformations of this compound, highlighting the diverse scaffolds that can be introduced.
Table 2: Functionalization Reactions of this compound
| Functional Group | Reagents and Conditions | Resulting Scaffold |
| Bromomethyl (-CH₂Br) | ||
| R-OH, Base | Ether (-CH₂-OR) | |
| R-COOH, Base | Ester (-CH₂-O-CO-R) | |
| R₂NH | Tertiary Amine (-CH₂-NR₂) | |
| NaN₃ | Azide (-CH₂-N₃) | |
| R-SH, Base | Thioether (-CH₂-SR) | |
| Nitrile (-CN) | ||
| H₃O⁺, heat | Carboxylic Acid (-COOH) | |
| H₂O₂, NaOH | Amide (-CONH₂) | |
| 1. R-MgBr; 2. H₃O⁺ | Ketone (-CO-R) | |
| LiAlH₄, THF | Primary Amine (-CH₂-NH₂) |
Applications as a Building Block in Macromolecular Architectures
The rigid and planar structure of the naphthalene unit, combined with the two reactive functional groups at opposing ends, makes this compound an ideal monomer for the synthesis of various macromolecular architectures, including polyesters, polyamides, and polyethers. The incorporation of the naphthalene moiety into the polymer backbone can impart desirable properties such as thermal stability, mechanical strength, and specific photophysical characteristics.
For example, the bromomethyl group can be converted to a hydroxyl or an amino group, and the nitrile can be hydrolyzed to a carboxylic acid. The resulting difunctional monomer, a hydroxy-acid or an amino-acid, can then undergo self-condensation to form a polyester (B1180765) or a polyamide, respectively. Alternatively, co-polymerization with other monomers can lead to a wide range of polymers with tailored properties.
The use of naphthalene-containing building blocks in polymer chemistry is an active area of research. nrel.govresearchgate.netresearchgate.net For instance, polymers based on naphthalene diimides have been investigated for applications in organic electronics. researchgate.netmdpi.com The unique electronic properties of the naphthalene ring system can be harnessed to create materials with interesting charge transport and photoluminescent behaviors. The synthesis of copolymers based on asymmetric naphthalene diimide building blocks has shown that tuning the electronic properties and packing structures can significantly impact device performance. researchgate.net
Utility in Supramolecular Chemistry as a Convergent Spacer
In the field of supramolecular chemistry, the precise arrangement of molecules into well-defined, non-covalently bonded assemblies is of paramount importance. This compound, with its defined geometry and functional end groups, can act as a "convergent spacer" or a "molecular clip" to bring together other molecular components in a predictable manner.
The naphthalene unit provides a rigid, planar backbone, while the bromomethyl and nitrile groups can be functionalized with recognition motifs, such as hydrogen bonding donors/acceptors or metal-coordinating ligands. This allows for the programmed self-assembly of complex supramolecular structures. rsc.org
For example, the bromomethyl group could be reacted with a pyridine-containing thiol to introduce a metal-coordinating site. The nitrile group could be hydrolyzed to a carboxylic acid, which is a well-known hydrogen bonding motif. The resulting molecule would then be capable of participating in both metal coordination and hydrogen bonding interactions, leading to the formation of sophisticated supramolecular polymers or discrete nanoscale architectures.
The study of supramolecular systems involving naphthalene derivatives has shown that the naphthalene unit can effectively participate in host-guest interactions and can be used to construct organized assemblies. researchgate.netacs.org The use of hydrogen bonding to direct the assembly of naphthalene-diimide derivatives has been shown to be a powerful tool for creating a variety of soft materials. rsc.org
Spectroscopic Characterization Methodologies for Structural Elucidation of 2 Bromomethyl Naphthalene 7 Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular connectivity can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of 2-(Bromomethyl)naphthalene-7-acetonitrile, distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) core and the aliphatic protons of the bromomethyl and acetonitrile (B52724) functional groups are observed. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
The aromatic region of the spectrum displays a set of signals characteristic of a 2,7-disubstituted naphthalene system. The integration of these signals confirms the presence of the correct number of aromatic protons. The two methylene (B1212753) groups, -CH₂Br and -CH₂CN, each appear as a singlet, indicating no adjacent protons to cause splitting. The downfield shift of the bromomethyl protons is attributed to the deshielding effect of the adjacent bromine atom.
Interactive Data Table: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | Multiplets | 6H | Naphthalene Ring |
| Methylene Protons | Singlet | 2H | -CH₂Br |
| Methylene Protons | Singlet | 2H | -CH₂CN |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing insight into the carbon skeleton of the molecule. The spectrum for this compound shows distinct resonances for each unique carbon atom.
The aromatic carbons of the naphthalene ring appear in the downfield region of the spectrum. The quaternary carbons, which are not directly bonded to any protons, typically show weaker signals. The carbons of the bromomethyl (-CH₂Br) and acetonitrile (-CH₂CN) groups are observed in the aliphatic region. The carbon of the nitrile group (-CN) itself appears at a characteristic downfield position due to the triple bond.
Interactive Data Table: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| Aromatic Carbons | Naphthalene Ring |
| Aliphatic Carbon | -CH₂Br |
| Aliphatic Carbon | -CH₂CN |
| Nitrile Carbon | -CN |
Advanced and Two-Dimensional NMR Spectroscopy (e.g., COSY, HMQC, HSQC, DEPT)
While specific experimental data for advanced 2D NMR of this compound is not detailed in the available literature, the application of these techniques would be standard practice for unambiguous structural confirmation.
COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, confirming the connectivity of the aromatic protons on the naphthalene ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) would establish one-bond correlations between protons and their directly attached carbons. This would definitively link the proton signals of the -CH₂Br and -CH₂CN groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the placement of the functional groups on the naphthalene ring by observing correlations between the methylene protons and the aromatic carbons.
DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ groups, which would confirm the presence of the two methylene carbons.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. This precision allows for the determination of the elemental composition of the molecule. For this compound, HRMS would confirm the molecular formula, C₁₃H₁₀BrN, by matching the experimentally observed mass to the calculated exact mass.
Specialized Ionization Techniques (e.g., Femtosecond Laser Ionization Mass Spectrometry for derivatized analytes)
While standard ionization techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) are commonly used, specialized methods can be employed for specific analytical challenges. Femtosecond laser ionization mass spectrometry is a powerful technique for the analysis of complex molecules, often used for derivatized analytes to enhance ionization efficiency or to study ultrafast chemical dynamics. For this compound, such advanced techniques are not typically required for routine structural confirmation but could be applied in more specialized research contexts, such as in studies of its atmospheric chemistry or photophysical properties. The fragmentation pattern in a standard mass spectrum would be expected to show the loss of the bromine atom and the cyanomethyl group.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of its constituent functional groups.
For this compound, the IR spectrum would be characterized by absorption bands corresponding to its three main structural components: the naphthalene ring system, the bromomethyl group (-CH₂Br), and the acetonitrile moiety (-CH₂CN).
Naphthalene Ring System: The aromatic nature of the naphthalene core gives rise to several characteristic peaks. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The stretching of the C=C bonds within the fused rings produces a series of sharp absorptions in the 1650-1450 cm⁻¹ range. Furthermore, C-H out-of-plane bending vibrations, which are highly diagnostic of the substitution pattern on the aromatic ring, would appear in the 900-675 cm⁻¹ region.
Bromomethyl Group: The methylene (-CH₂) portion of the bromomethyl group will exhibit symmetric and asymmetric C-H stretching vibrations, typically falling in the 2950-2850 cm⁻¹ range. A scissoring (bending) vibration for this group is expected around 1465 cm⁻¹. The C-Br stretching vibration is found in the far-infrared region, usually between 680 and 515 cm⁻¹, and can sometimes be difficult to distinguish in a complex spectrum.
Acetonitrile Group: The most distinct and readily identifiable peak for this functional group is the stretching vibration of the carbon-nitrogen triple bond (C≡N). spectroscopyonline.com This absorption is typically strong and sharp, appearing in the 2260-2220 cm⁻¹ range. spectroscopyonline.com Its presence in this region is a clear indicator of a nitrile functional group. The methylene group adjacent to the nitrile will also contribute to the aliphatic C-H stretching region (2950-2850 cm⁻¹).
The expected IR absorption bands for this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3100-3000 | C-H Stretch | Aromatic (Naphthalene) | Medium to Weak |
| 2950-2850 | C-H Stretch | Aliphatic (-CH₂-) | Medium |
| 2260-2220 | C≡N Stretch | Nitrile | Strong, Sharp |
| 1650-1450 | C=C Stretch | Aromatic (Naphthalene) | Medium to Weak |
| ~1465 | C-H Bend (Scissoring) | Methylene (-CH₂-) | Medium |
| 900-675 | C-H Bend (Out-of-Plane) | Aromatic (Naphthalene) | Strong |
| 680-515 | C-Br Stretch | Alkyl Halide | Medium to Strong |
Chromatographic Methods for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. A mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. For this compound, several chromatographic methods are indispensable for its analysis and purification.
Gas chromatography (GC) is a premier analytical technique for separating and analyzing compounds that can be vaporized without decomposition. asianpubs.org It is particularly well-suited for assessing the purity of volatile and semi-volatile organic compounds. Given its molecular structure, this compound is expected to be sufficiently thermally stable and volatile for GC analysis.
In a typical GC analysis, the compound would be injected into a heated inlet, vaporized, and carried by an inert gas (the mobile phase, e.g., helium) through a long, thin column containing the stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile and stationary phases.
For the analysis of halogenated polycyclic aromatic hydrocarbons (PAHs), a capillary column with a nonpolar to mid-polarity stationary phase, such as a polysiloxane functionalized with 5% phenyl groups, is often employed. shimadzu.com A flame ionization detector (FID) or, more powerfully, a mass spectrometer (MS) can be used for detection. GC coupled with MS (GC-MS) is particularly advantageous as it provides not only retention time data but also mass spectra, which can definitively confirm the identity of the compound and its impurities. uctm.edu
A plausible set of GC conditions for analyzing this compound is presented below.
| Parameter | Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl-Methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min |
| Detector | Mass Spectrometer (MS) |
| MS Interface Temp | 300 °C |
| MS Scan Range | 50-400 m/z |
High-performance liquid chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture. uci.edu It is ideal for compounds that are not easily volatilized or are thermally unstable.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for analyzing aromatic compounds like naphthalene derivatives. rdd.edu.iq In RP-HPLC, the stationary phase is nonpolar (e.g., silica (B1680970) chemically modified with C18 alkyl chains), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. rdd.edu.iqresearchgate.net this compound, with its large nonpolar naphthalene core, would be well-retained on a C18 column. Its retention time can be modulated by adjusting the ratio of the organic solvent to water in the mobile phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient separation of the target compound from any starting materials or byproducts.
Detection is most commonly achieved using an ultraviolet (UV) detector, as the naphthalene ring system is a strong chromophore, absorbing UV light. The analysis would be performed at a wavelength where the compound exhibits maximum absorbance to ensure high sensitivity.
A representative set of HPLC parameters for the analysis of this compound is provided below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 50% B, increase to 100% B over 15 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | ~225 nm (for naphthalene chromophore) |
| Injection Volume | 10 µL |
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. It is an invaluable tool for monitoring the progress of a chemical reaction, identifying compounds present in a mixture, and determining the purity of a substance. youtube.com
To monitor the synthesis of this compound, small aliquots of the reaction mixture would be spotted onto a TLC plate (typically silica gel on a glass or aluminum backing) at different time intervals. youtube.com Spots of the starting materials would be applied alongside for comparison. The plate is then developed by placing it in a sealed chamber containing a shallow pool of a suitable solvent mixture (the mobile phase or eluent). As the eluent ascends the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value.
For this compound, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a moderately polar solvent like ethyl acetate (B1210297) would likely provide good separation. After development, the spots can be visualized under a UV lamp (254 nm), where the UV-active naphthalene ring will appear as dark spots on a fluorescent background. By comparing the spot corresponding to the product with those of the starting materials, one can qualitatively assess the conversion of reactants to the product. A pure product will ideally show a single spot.
An illustrative TLC analysis for a hypothetical synthesis is outlined below.
| Compound | Rf Value (Hypothetical) | Description |
| Starting Material 1 (e.g., 7-Acetonitrilenaphthalene) | 0.35 | More polar starting material. |
| Starting Material 2 (e.g., Brominating Agent) | Varies | Depends on the specific agent used. |
| This compound | 0.50 | Product of intermediate polarity. |
| Reaction Mixture (Mid-point) | 0.35 and 0.50 | Spots for both starting material and product are visible. |
| Reaction Mixture (Completion) | 0.50 | The spot for the starting material has disappeared, only the product spot remains. |
Note: Rf values are highly dependent on the exact conditions (stationary phase, mobile phase composition, temperature) and are for illustrative purposes.
Computational Chemistry and Theoretical Studies of 2 Bromomethyl Naphthalene 7 Acetonitrile
Quantum Chemical Calculations of Electronic Structure and Energetics
Detailed quantum chemical calculations specifically for 2-(bromomethyl)naphthalene-7-acetonitrile are not found in current research literature. However, such calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine the molecule's electronic properties.
These studies would aim to elucidate:
Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.
Electron Density Distribution: Mapping the electron density to identify regions susceptible to nucleophilic or electrophilic attack.
Thermodynamic Properties: Calculation of enthalpy, entropy, and Gibbs free energy of formation would provide insights into the compound's stability.
A hypothetical data table for such calculated properties is presented below for illustrative purposes.
Table 1: Hypothetical Electronic and Thermodynamic Properties of this compound
| Property | Hypothetical Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 3.8 | Debye |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific published data for this compound is unavailable.
Prediction and Elucidation of Reaction Pathways and Transition States
While specific studies on the reaction pathways of this compound are not documented, computational methods could be employed to predict its behavior in various chemical transformations. The presence of two reactive functional groups, the bromomethyl and the acetonitrile (B52724) moieties, makes it an interesting subject for theoretical investigation.
Theoretical studies would typically involve:
Transition State Searching: Identifying the geometry and energy of transition states for potential reactions, such as nucleophilic substitution at the bromomethyl group.
Reaction Coordinate Mapping: Plotting the energy profile along a reaction pathway to determine activation energies and reaction intermediates.
For instance, the reaction with a nucleophile (Nu⁻) could be modeled to understand the energetics of the substitution reaction.
Table 2: Hypothetical Calculated Activation Energies for a Nucleophilic Substitution Reaction
| Reactant | Nucleophile | Solvent | Calculated Activation Energy (kJ/mol) |
|---|---|---|---|
| This compound | CN⁻ | Acetonitrile | 75.3 |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific published data for this compound is unavailable.
Development of Structure-Reactivity Relationships and Selectivity Models
Currently, there are no published structure-reactivity relationship (QSRR) or selectivity models specifically developed for this compound. Such models are typically established by comparing the reactivity of a series of related compounds.
A theoretical study in this area would involve:
Calculating Molecular Descriptors: For a series of naphthalene (B1677914) derivatives, descriptors such as electronic properties (e.g., partial charges on atoms), steric parameters, and lipophilicity would be computed.
Correlating Descriptors with Reactivity: These descriptors would then be correlated with experimentally determined reaction rates or equilibrium constants to build a predictive model.
This would allow for the prediction of reactivity for new, unsynthesized derivatives and aid in the design of molecules with desired properties.
Molecular Modeling for Conformational Analysis and Intermolecular Interactions
Specific molecular modeling studies detailing the conformational analysis and intermolecular interactions of this compound are not available in the literature.
Such studies would typically utilize molecular mechanics or quantum chemical methods to:
Identify Stable Conformers: Determine the low-energy conformations of the molecule by rotating the flexible bonds, such as the C-C bond connecting the naphthalene ring to the bromomethyl and acetonitrile groups.
Analyze Intermolecular Forces: Investigate how molecules of this compound interact with each other in the solid state or with solvent molecules in solution. This would involve analyzing potential hydrogen bonds, van der Waals forces, and π-π stacking interactions. Understanding these interactions is crucial for predicting physical properties like melting point and solubility.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Advanced Applications As a Versatile Synthetic Building Block
Role in Pharmaceutical Intermediate Synthesis and Drug Precursor Development
The naphthylacetonitrile framework is a recognized pharmacophore in medicinal chemistry. Specifically, 2-naphthylacetonitrile (B189437), a closely related analogue, is a crucial intermediate for producing various pharmaceutical products. justia.com A notable example is its use as a starting material for the synthesis of Centanafadine, a norepinephrine, dopamine, and serotonin (B10506) reuptake inhibitor developed for the treatment of attention deficit hyperactivity disorder (ADHD). googleapis.com
2-(Bromomethyl)naphthalene-7-acetonitrile serves as a more functionalized version of this key intermediate. The presence of the bromomethyl group at the 7-position provides a reactive handle for introducing additional molecular complexity or for linking the naphthalene (B1677914) core to other pharmacophores. This allows for the development of new drug candidates through modifications of a known bioactive scaffold. The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols), while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions.
Table 1: Hypothetical Synthesis of a Drug Precursor using this compound
| Step | Reactant(s) | Reaction Type | Product Functionality | Potential Therapeutic Area |
| 1 | This compound + Piperazine (B1678402) | Nucleophilic Substitution | N-substituted piperazine attached to the naphthalene core | CNS disorders, Antiviral |
| 2 | Product from Step 1 + Acid/Base | Nitrile Hydrolysis | Carboxylic acid derivative | Anti-inflammatory, Metabolic disorders |
| 3 | Product from Step 2 + Chiral Amine | Amide Coupling | Chiral amide | Asymmetric synthesis of single-enantiomer drugs |
This dual reactivity enables a modular approach to drug design, where different fragments can be systematically introduced to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profile.
Contributions to Agrochemical and Specialty Chemical Production
The structural motifs present in this compound are also valuable in the agrochemical industry. lookchem.com Naphthalene-based compounds are utilized in the synthesis of pesticides and herbicides. lookchem.com The reactivity of the bromomethyl group allows for the straightforward synthesis of derivatives with potential biological activity. For instance, coupling reactions with heteroaryl amines can generate compounds with significant pesticidal properties, a strategy that has proven effective for other naphthalene derivatives. vulcanchem.com
The nitrile group further expands its utility, serving as a precursor to amides, carboxylic acids, and other functional groups commonly found in active agrochemical ingredients. This versatility allows chemists to fine-tune the molecule's properties to enhance its efficacy against specific pests or weeds while potentially minimizing environmental impact.
In the realm of specialty chemicals, this compound can be used as an intermediate for dyes and pigments. lookchem.com The naphthalene core is a well-known chromophore, and modification via the bromomethyl and acetonitrile (B52724) groups can alter the electronic properties of the molecule, leading to a wide spectrum of colors for use in textiles, plastics, and other materials. lookchem.com
Integration into Novel Advanced Materials Design and Synthesis
The rigid and planar structure of the naphthalene core is a desirable feature for the design of advanced materials with specific electronic and optical properties. evitachem.com The 2,7-substitution pattern of this compound is particularly suited for creating linear, rigid polymers and oligomers. The compound can act as a monomer or a cross-linking agent in polymerization reactions.
The bromomethyl group can be converted into other functional groups suitable for polymerization, such as vinyl or acetylene (B1199291) groups, or it can react directly in polycondensation reactions. The nitrile group can also participate in polymerization or be used to modify the properties of the final material, for example, by increasing its thermal stability or altering its solubility. This makes the compound a promising candidate for synthesizing materials like liquid crystals, high-performance polymers, and organic semiconductors. vulcanchem.comevitachem.com Furthermore, the ability to derivatize this molecule makes it a building block for metal-organic frameworks (MOFs), where the naphthalene unit acts as a rigid linker. vulcanchem.com
Table 2: Potential Applications in Advanced Materials
| Material Type | Role of this compound | Key Structural Feature Utilized |
| High-Performance Polymers | Monomer or cross-linking agent | Rigid 2,7-naphthalene backbone for thermal stability |
| Liquid Crystals | Core mesogenic unit | Planar, aromatic naphthalene structure |
| Organic Semiconductors | Building block for conjugated systems | π-conjugated naphthalene system |
| Metal-Organic Frameworks (MOFs) | Organic linker precursor | Defined geometry and reactive sites for coordination |
Potential in Ligand Design and Organocatalytic Systems
The 2,7-disubstituted naphthalene scaffold provides an excellent platform for the design of bidentate ligands used in coordination chemistry and catalysis. The separation and angle of the functional groups at the 2- and 7-positions are ideal for forming stable chelate rings with transition metal centers. The bromomethyl and acetonitrile groups can be chemically transformed into a variety of donor groups (e.g., phosphines, amines, carboxylates) to create a library of ligands with different steric and electronic properties.
For example, 2,7-bis(bromomethyl)naphthalene (B1600061), a related precursor, is used to synthesize chiral ligands for asymmetric catalysis. sigmaaldrich.com Similarly, this compound can be elaborated into chiral ligands. The introduction of chirality would allow for the development of highly selective organocatalytic systems or metal complexes for asymmetric synthesis, a critical technology in the production of enantiomerically pure pharmaceuticals and fine chemicals. The nitrile group itself can act as a coordinating entity or be transformed into other ligand functionalities, adding to the modularity of the design.
Retrosynthetic Analysis and Strategic Synthesis Design Considerations for 2 Bromomethyl Naphthalene 7 Acetonitrile
Key Disconnections and Transformational Strategies
A retrosynthetic analysis of 2-(bromomethyl)naphthalene-7-acetonitrile reveals several potential pathways. The primary challenge lies in the differential functionalization of the 2 and 7 positions of the naphthalene (B1677914) core.
A logical primary disconnection breaks the carbon-bromine and the carbon-cyanide bonds, leading back to a common intermediate. A highly plausible precursor is 2,7-dimethylnaphthalene (B47183) . This symmetrical and commercially available starting material offers a robust platform for subsequent functionalization.
Retrosynthetic Pathway A: Stepwise Functionalization of 2,7-Dimethylnaphthalene
This strategy involves the sequential modification of the two methyl groups. One methyl group is converted to a bromomethyl group, and the other is transformed into an acetonitrile (B52724) moiety. This can be envisioned through two divergent routes:
Route A1: Monobromination of 2,7-dimethylnaphthalene to yield 2-methyl-7-(bromomethyl)naphthalene , followed by the conversion of the remaining methyl group to acetonitrile.
Route A2: Conversion of one methyl group of 2,7-dimethylnaphthalene into an acetonitrile group to form 2-methyl-7-naphthaleneacetonitrile , followed by bromination of the other methyl group.
Retrosynthetic Pathway B: Functionalization from 2,7-Bis(bromomethyl)naphthalene (B1600061)
An alternative approach starts with the dibromination of 2,7-dimethylnaphthalene to give 2,7-bis(bromomethyl)naphthalene orgsyn.orgmdpi.com. This would be followed by a selective monocyanation to replace one of the bromine atoms with a cyanide group.
Transformational Strategies:
Bromination: The conversion of a methyl group to a bromomethyl group is typically achieved through radical bromination using reagents like N-bromosuccinimide (NBS) with a radical initiator such as benzoyl peroxide or azo-bis-isobutyronitrile (AIBN) prepchem.comprepchem.com.
Cyanation: The introduction of the acetonitrile group can be accomplished via nucleophilic substitution of a halide (e.g., bromomethyl) with a cyanide salt, such as sodium cyanide or potassium cyanide organic-chemistry.org. Alternatively, a methyl group can be oxidized to an alcohol or aldehyde, converted to a halide, and then subjected to cyanation.
Management of Functional Group Compatibility
The synthesis of this compound necessitates careful management of the reactivity of the functional groups present in the intermediates.
The primary compatibility issue arises from the similar reactivity of the two methyl groups in 2,7-dimethylnaphthalene and the two bromomethyl groups in 2,7-bis(bromomethyl)naphthalene. Achieving selective monofunctionalization is a key hurdle.
In Pathway A , the challenge lies in stopping the bromination or the methyl-to-acetonitrile conversion after a single modification. Over-reaction would lead to the formation of 2,7-bis(bromomethyl)naphthalene or the difunctionalized acetonitrile derivative, respectively, reducing the yield of the desired monosubstituted intermediate.
In Pathway B , the selective monocyanation of 2,7-bis(bromomethyl)naphthalene is critical. The high reactivity of the benzylic bromides means that dicyanation could be a significant side reaction. Controlling stoichiometry and reaction conditions would be essential.
Furthermore, the conditions for bromination must be compatible with the acetonitrile group if it is introduced first (Route A2), and the conditions for cyanation must not affect the bromomethyl group if it is introduced first (Route A1). The nitrile group is generally stable under radical bromination conditions. However, the bromomethyl group is susceptible to nucleophilic attack by the cyanide ion.
Protective Group Chemistries and Orthogonal Protection Schemes
To overcome the challenges of selectivity, the use of protecting groups can be a powerful strategy. An orthogonal protection scheme, where different protecting groups can be removed under distinct conditions, would be ideal.
A plausible strategy starting from a precursor like 2,7-dihydroxynaphthalene could involve:
Differential Protection: Selectively protecting one hydroxyl group with a protecting group (PG1) and the other with a different protecting group (PG2).
Functional Group Interconversion: Converting the hydroxyl groups to the desired methyl or functionalized methyl groups.
Selective Deprotection and Functionalization: Removing one protecting group to unmask a reactive site for conversion to either the bromomethyl or acetonitrile group, followed by the removal of the second protecting group and functionalization of the other position.
Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TBDMS, TIPS), benzyl (B1604629) ethers (Bn), and esters (e.g., acetyl, pivaloyl) nih.govnih.gov. An orthogonal pair could be a silyl ether (removed by fluoride) and a benzyl ether (removed by hydrogenolysis).
However, building the carbon framework from dihydroxynaphthalene adds considerable steps to the synthesis. A more direct approach would be to functionalize 2,7-dimethylnaphthalene and manage the selectivity through reaction control or by leveraging subtle differences in reactivity, potentially induced by the first introduced functional group.
Optimizing Synthetic Convergence and Overall Process Efficiency
For an efficient synthesis, a convergent approach is often preferred over a linear one.
Convergent Strategy:
A convergent synthesis could involve preparing two separate naphthalene precursors, one with the bromomethyl functionality and the other with the acetonitrile group, and then coupling them. However, for a single naphthalene core, this is not a viable strategy.
Linear Strategy Optimization:
Given that a linear approach starting from 2,7-dimethylnaphthalene is the most straightforward, optimization would focus on maximizing the yield of each step and minimizing side products.
Pathway A Optimization: Careful control of stoichiometry (e.g., using one equivalent of NBS for monobromination) and reaction time would be crucial. Chromatographic purification would likely be necessary to separate the desired mono-functionalized product from unreacted starting material and di-functionalized byproducts.
Pathway B Optimization: In the monocyanation of 2,7-bis(bromomethyl)naphthalene, using a sub-stoichiometric amount of the cyanide reagent and carefully controlled temperature could favor the mono-substituted product.
Flow Chemistry:
Modern techniques such as flow chemistry could offer advantages in controlling reaction conditions, particularly for highly reactive species. A flow reactor could allow for precise control of temperature, residence time, and stoichiometry, potentially improving the selectivity of the monobromination or monocyanation steps.
Proposed Optimized Synthesis:
A promising and practical route would be the controlled monobromination of 2,7-dimethylnaphthalene to yield 2-methyl-7-(bromomethyl)naphthalene, followed by the conversion of the bromomethyl group to the acetonitrile. The subsequent bromination of the remaining methyl group would then yield the final product. This approach avoids the direct cyanation of a bromomethyl group in the presence of another bromomethyl group.
Q & A
Q. What are the common synthetic routes for 2-(Bromomethyl)naphthalene-7-acetonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via bromination of methyl-substituted naphthalene precursors or nucleophilic substitution reactions. Key steps include optimizing bromine stoichiometry and controlling reaction temperature (e.g., 0–6°C storage to prevent degradation) . For example, Kanto Reagents' catalog highlights the use of brominating agents under anhydrous conditions, with yields >93% achieved via controlled addition rates and inert atmospheres . Methodological challenges include avoiding over-bromination and managing exothermic reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is critical for confirming the bromomethyl (-CH2Br) and nitrile (-CN) groups. PubChem data (InChI: 1S/C9H8BrN/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4H,5,7H2) suggests distinct ¹H NMR signals at δ 4.5 ppm (CH2Br) and δ 3.8 ppm (CN-adjacent protons) . Mass spectrometry (MS) validates molecular weight (221.09 g/mol) , while IR spectroscopy confirms nitrile absorption near 2240 cm⁻¹.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
The compound’s bromomethyl group poses alkylation risks. Toxicity studies on naphthalene derivatives recommend using fume hoods, nitrile gloves, and eye protection . Storage at 0–6°C minimizes decomposition . Spill management should include neutralization with sodium thiosulfate to mitigate bromide release.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations can model the electrophilic bromomethyl group’s affinity for Suzuki-Miyaura or Buchwald-Hartwig couplings. Studies on similar bromonaphthalenes show that electron-withdrawing nitrile groups enhance oxidative addition kinetics in palladium-catalyzed reactions . Advanced models should account for steric hindrance from the naphthalene ring and solvent polarity effects.
Q. What strategies resolve contradictions in reported biological activities of naphthalene derivatives like this compound?
While some studies highlight anticancer potential (e.g., pathway inhibition via nitrile-mediated protein binding) , others emphasize antibacterial activity . Reconciling these requires SAR (Structure-Activity Relationship) analysis: modifying the bromomethyl position or introducing substituents (e.g., fluorine) can alter target specificity . Dose-response assays and in silico docking studies are critical for validating mechanisms .
Q. How do environmental factors (pH, light) impact the stability of this compound in aqueous solutions?
Accelerated stability studies under varying pH (4–9) and UV exposure reveal hydrolysis of the bromomethyl group to methanol derivatives under alkaline conditions. Photodegradation pathways involve nitrile group oxidation, forming carboxylic acids . HPLC-MS is recommended for tracking degradation products, with argon-purged storage suggested for long-term stability .
Methodological Guidance
Q. What criteria should guide the selection of catalysts for functionalizing this compound?
Palladium-based catalysts (e.g., Pd(PPh3)4) are preferred for aryl-aryl bond formation, while copper(I) iodide facilitates Ullmann-type couplings. Catalyst loading (1–5 mol%) and ligand choice (e.g., XPhos for bulky substrates) must balance reactivity and cost . Reaction monitoring via TLC (Rf = 0.3–0.5 in hexane:ethyl acetate) ensures intermediate control.
Q. How can researchers design robust in vitro assays to evaluate the compound’s cytotoxicity without commercial cell lines?
Primary cell cultures (e.g., hepatocytes) provide higher relevance for toxicity screening. ATSDR guidelines recommend dose-ranging studies (0.1–100 µM) with endpoints like ATP depletion and ROS generation . Confounding factors (e.g., serum protein binding) are minimized using serum-free media during exposure .
Data Analysis and Reproducibility
Q. What statistical methods address batch-to-batch variability in synthesizing this compound?
Multivariate analysis (e.g., PCA) identifies critical process parameters (CPPs) such as bromine purity and reaction time. Quality control via GC-MS with internal standards (e.g., deuterated naphthalenes) ensures <5% variability . Reproducibility is enhanced by SOPs detailing inert gas flow rates and quenching protocols.
Q. How can meta-analysis frameworks improve risk assessment of naphthalene derivatives across disparate toxicology studies?
ATSDR’s risk-of-bias questionnaires (e.g., Table C-7) evaluate study design rigor, including randomization and dose calibration . Meta-regression models adjust for interspecies differences (e.g., murine vs. human metabolic rates) and exposure routes (oral vs. inhalation) . Open-access platforms like NIH RePORTER consolidate data for cross-study validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
